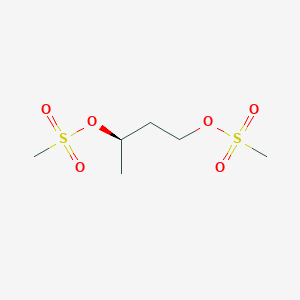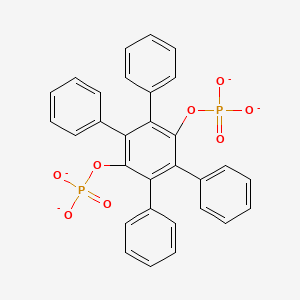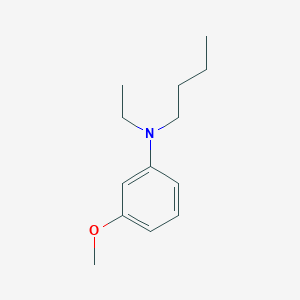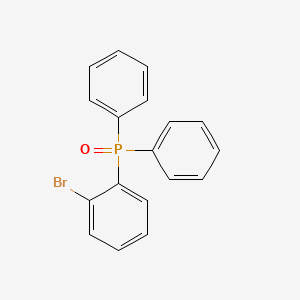
(R)-Butane-1,3-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Butane-1,3-diyl dimethanesulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Butane-1,3-diyl dimethanesulfonate typically involves the reaction of ®-butane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
(R)-Butane-1,3-diol+2Methanesulfonyl chloride→(R)-Butane-1,3-diyl dimethanesulfonate+2HCl
Industrial Production Methods: In an industrial setting, the production of ®-Butane-1,3-diyl dimethanesulfonate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Butane-1,3-diyl dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Reduction Reactions: The compound can be reduced to ®-butane-1,3-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and an acid or base catalyst, ®-Butane-1,3-diyl dimethanesulfonate can hydrolyze to form ®-butane-1,3-diol and methanesulfonic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Major Products:
Substitution: New sulfonate esters or amides.
Reduction: ®-Butane-1,3-diol.
Hydrolysis: ®-Butane-1,3-diol and methanesulfonic acid.
Scientific Research Applications
®-Butane-1,3-diyl dimethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-Butane-1,3-diyl dimethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- Ethane-1,2-diyl dimethanesulfonate
- Propane-1,3-diyl dimethanesulfonate
- Butane-1,4-diyl dimethanesulfonate
Comparison: ®-Butane-1,3-diyl dimethanesulfonate is unique due to its specific stereochemistry and the position of the sulfonate groups. This can lead to different reactivity and interactions compared to its analogs. For example, the ®-configuration may result in selective binding to certain enzymes or receptors, making it a valuable tool in biochemical research.
Properties
CAS No. |
77943-38-5 |
|---|---|
Molecular Formula |
C6H14O6S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
[(3R)-3-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
SCXGDEPESDDDLL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCOS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(CCOS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)

![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)






